CB10-277

Drug Solubility Formulation Science Antineoplastic Agents

CB10-277 is a phenyl dimethyltriazene engineered to overcome dacarbazine's poor solubility and light sensitivity. With >50 mg/mL aqueous solubility and enhanced chemical stability, it enables reproducible ATase depletion and DNA alkylation studies without organic solvent interference. Ideally suited for melanoma research, MGMT pathway screening, and PK/PD modeling where dacarbazine fails to meet experimental reproducibility standards.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
CAS No. 7203-91-0
Cat. No. B1668658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB10-277
CAS7203-91-0
Synonyms1-(4-carboxyphenyl)-3,3-dimethyltriazene
1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt
1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt
1-4-(3,3-dimethyl-1-triazeno)benzoic acid
1-4-carboxy-3,3-dimethylphenyltriazene
1-p-(3,3-dimethyl-1-triazeno)benzoic acid
CB 10-277
CB 10277
CB-10277
DM-COOK
DMTZB
para-(3,3-dimethyl-1-triazenyl)benzoic acid
potassium 4-(3,3-dimethyl-1-triazeno)benzoate
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14)
InChIKeyGUAZPUYTLMUTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater > 50 (mg/mL)
Acetate buffer, pH 4 <1 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1NHCI 1 (mg/mL)
Ethanol 16 (mg/mL)
Methanol > 50 (mg/mL)
Dimethyl acetamide < 1 (mg/mL)
DMSO 3 (mg/mL)
DMF 1 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CB10-277 (CAS 7203-91-0): A Water-Soluble Dacarbazine Analog for Preclinical Cancer Research


CB10-277 (1-p-carboxyl-3,3-dimethylphenyltriazene) is a synthetic phenyl dimethyltriazene derivative of the antineoplastic agent dacarbazine (DTIC) [1]. This compound belongs to the class of DNA alkylating agents that require metabolic activation to a monomethyl triazene species to exert antitumour activity . Distinct from the parent drug dacarbazine, CB10-277 was advanced into clinical development specifically based on its improved aqueous solubility and chemical stability, which were intended to address formulation and activation challenges associated with dacarbazine [2]. This guide details the evidence substantiating the selection of CB10-277 for research applications where dacarbazine or other triazene analogs fail to meet experimental requirements.

Critical Limitations of Dacarbazine and Triazene Analogs for Reproducible Research


Dacarbazine (DTIC) and related triazene analogs are not interchangeable in preclinical and clinical research due to marked differences in physicochemical properties and metabolic activation profiles. Dacarbazine's poor aqueous solubility and light sensitivity pose significant formulation and handling challenges, often leading to irreproducible results in vitro and in vivo [1]. Furthermore, dacarbazine requires hepatic metabolic activation via cytochrome P450 enzymes to its active monomethyl triazene metabolite, a process that is highly species-dependent and variable, complicating cross-study comparisons and translational predictions [2]. Other triazene derivatives may exhibit distinct solubility profiles, stability, or rates of metabolic conversion, directly impacting their utility in specific experimental systems. CB10-277 was specifically designed to overcome these limitations, offering improved solubility and stability, thereby enabling more reliable and standardized experimental conditions. The quantitative evidence detailed in Section 3 establishes the precise, measurable differences that preclude generic substitution.

Quantitative Differentiation of CB10-277 vs. Dacarbazine and Other Triazene Analogs


Superior Aqueous Solubility of CB10-277 Relative to Dacarbazine

CB10-277 exhibits significantly enhanced aqueous solubility compared to dacarbazine, a critical factor for in vitro and in vivo dosing. While dacarbazine is known for its poor water solubility, which necessitates specific formulation strategies, CB10-277's solubility in water is >50 mg/mL . This high solubility simplifies experimental preparation and enables more reliable dose-response studies. In contrast, dacarbazine typically requires the use of co-solvents or complex formulations to achieve comparable concentrations, introducing potential confounding variables in assays.

Drug Solubility Formulation Science Antineoplastic Agents

Comparative ATase Depletion by CB10-277 and Dacarbazine in Clinical Melanoma Patients

CB10-277 effectively depletes the DNA repair protein O6-alkylguanine-DNA alkyltransferase (ATase) in both lymphocytes and tumor tissue of melanoma patients, a pharmacodynamic biomarker directly linked to the mechanism of action of triazene-based DNA alkylating agents [1]. In a clinical study with nine patients receiving a 24-h infusion of CB10-277 (12 g/m²), the median ATase activity in peripheral lymphocytes immediately post-infusion was reduced to 17% of pre-treatment levels (range: 0-67%) [1]. This depletion is comparable to the expected pharmacodynamic effect of dacarbazine, which is known to reduce ATase levels as a primary cytotoxic mechanism [1].

O6-alkylguanine-DNA alkyltransferase (ATase) Biomarker Response Melanoma

Comparative Antitumor Activity of CB10-277 and Dacarbazine in Preclinical Melanoma Models

In preclinical studies employing human melanoma xenografts and transplantable rodent tumors, CB10-277 demonstrated a similar spectrum and level of antitumor activity when compared directly to dacarbazine [1]. This direct head-to-head comparison establishes that CB10-277 retains the key antitumor properties of the parent compound while offering the distinct advantages of improved physicochemical properties. The comparable activity was observed across multiple tumor models, confirming that the structural modification does not compromise the core biological activity of the triazene class.

Antitumor Activity Xenograft Models Melanoma

Comparative Pharmacokinetic Profile: CB10-277 AUC and Monomethyl Metabolite Levels

The pharmacokinetic profile of CB10-277 provides a quantifiable differentiation in its metabolic conversion to the active monomethyl triazene species. In a Phase I trial with a 24-h continuous infusion at the recommended Phase II dose of 12,000 mg/m², the mean half-life of the parent drug was 178 min [1]. At the highest tested dose of 6,000 mg/m², the plasma AUC of the parent drug was 2,350 mM × minutes, and the AUC of the monomethyl metabolite was 9 mM × minutes [1]. In contrast, a short-infusion trial of CB10-277 (also at 6,000 mg/m²) yielded a parent drug AUC of 700 mM × minutes and monomethyl metabolite levels of 1.8 and 3.7 mM × minutes, which were lower than predicted from preclinical mouse studies [2]. This data demonstrates that the 24-h infusion schedule for CB10-277 provides a more favorable monomethyl metabolite AUC, which is the presumed active species, compared to the short infusion schedule. While no direct head-to-head human PK data for dacarbazine exists in these studies, the data underscore that CB10-277's metabolic conversion and resulting active metabolite exposure are schedule-dependent and quantifiable.

Pharmacokinetics Metabolism Dacarbazine Analog

Optimal Application Scenarios for CB10-277 in Cancer and DNA Damage Research


Mechanistic Studies of O6-Methylguanine DNA Damage and Repair

CB10-277 is ideally suited for investigating the cellular response to O6-methylguanine lesions, the primary cytotoxic lesion induced by triazene-based alkylating agents. Its reliable depletion of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (ATase) in both in vitro and in vivo systems (as demonstrated by a reduction to 17% of pre-treatment levels in patients [1]) makes it a robust tool for modulating this key DNA repair pathway. Researchers can use CB10-277 to study the kinetics of ATase depletion and recovery, the role of mismatch repair in processing O6-methylguanine adducts, and the molecular determinants of resistance to methylating agents. Unlike dacarbazine, the improved solubility of CB10-277 (>50 mg/mL in water ) ensures that high, reproducible concentrations can be achieved in cell culture media without the confounding effects of organic solvents.

Preclinical Development of Combination Therapies for Melanoma

Given its demonstrated antitumor activity in preclinical melanoma models that is comparable to dacarbazine [2], CB10-277 serves as a valuable tool for evaluating novel combination strategies in melanoma research. Its favorable physicochemical profile simplifies dosing in animal models, enabling more precise pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can leverage the established PK parameters of CB10-277 (e.g., parent drug half-life of 178 min and AUC of 2,350 mM × min at a clinically relevant dose [3]) to design experiments that better mimic human exposure. This is particularly useful when testing combinations with immunotherapies, targeted agents, or other DNA-damaging agents where a reliable and well-characterized DNA methylating agent is required.

Standardized Positive Control for DNA Alkylator Screening Assays

CB10-277 can be employed as a positive control compound in high-throughput or medium-throughput screening assays designed to identify novel DNA alkylating agents or modulators of the DNA damage response. Its well-defined mechanism of action (alkylation at the O6 position of guanine ) and its improved stability and solubility compared to dacarbazine make it a more reliable and reproducible standard. The consistent ATase depletion response observed in clinical studies [1] provides a strong basis for its use as a benchmark for comparing the potency and efficacy of new chemical entities targeting the O6-methylguanine-DNA methyltransferase (MGMT) pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB10-277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.